Product packaging for Arachidonic acid-edta(Cat. No.:CAS No. 105028-29-3)

Arachidonic acid-edta

Cat. No.: B033729
CAS No.: 105028-29-3
M. Wt: 705.9 g/mol
InChI Key: MGJNYWUZVJSXPP-AOQSNYJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic acid-edta is a specialized chemical complex designed for advanced research into the interplay between polyunsaturated fatty acid (PUFA) metabolism and metal-catalyzed oxidative processes. This compound uniquely combines Arachidonic Acid (AA), a crucial omega-6 fatty acid and a primary precursor for eicosanoid signaling molecules (including prostaglandins, leukotrienes, and thromboxanes), with Ethylenediaminetetraacetic acid (EDTA), a potent chelator of divalent cations such as Ca²⁺, Mg²⁺, and Fe²⁺.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H63N3O9 B033729 Arachidonic acid-edta CAS No. 105028-29-3

Properties

CAS No.

105028-29-3

Molecular Formula

C38H63N3O9

Molecular Weight

705.9 g/mol

IUPAC Name

2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+

InChI Key

MGJNYWUZVJSXPP-AOQSNYJLSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

Synonyms

AA-EDTA
arachidonic acid-EDTA

Origin of Product

United States

Methodological Applications of Edta in Arachidonic Acid Research

Sample Preparation and Preservation in Arachidonic Acid Metabolite Analysis

The initial steps of sample handling are critical for obtaining accurate measurements of arachidonic acid and its derivatives. EDTA plays a significant role in preserving the in vivo profile of these molecules by preventing ex vivo alterations.

Role of EDTA as an Anticoagulant in Biological Sample Collection for Eicosanoid Measurement

In the realm of in vitro diagnostics, anticoagulants are indispensable for preventing clot formation in blood samples. nih.gov EDTA is widely recommended for hematological testing because it effectively preserves the cellular components and morphology of blood cells. nih.gov It functions by chelating calcium ions, which are necessary for the enzymatic reactions of the coagulation cascade, thereby irreversibly preventing blood clotting. nih.govflabslis.com

The choice of anticoagulant significantly impacts the measured levels of eicosanoids. Studies have shown that metabolites of the cyclooxygenase (COX) and the 12- and 15-lipoxygenase (LOX) pathways are found in higher concentrations in serum compared to plasma collected in tubes containing heparin or EDTA. nih.gov This suggests that the coagulation process itself can trigger the production of certain eicosanoids. Therefore, using EDTA-anticoagulated plasma is considered more reliable for reflecting the endogenous circulating levels of these lipid mediators. nih.gov For instance, thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2, is not detected in EDTA plasma, indicating the effective suppression of platelet activation. shimadzu.com In contrast, the use of heparin as an anticoagulant has been associated with increased concentrations of several hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) compared to EDTA. e-century.usmdpi.com Specifically, levels of 5,6-dihydroxyeicosatrienoic acid (DHET), 11,12-EET, 5-HETE, 12-HETE, leukotriene B4 (LTB4), and TXB2 were significantly higher in heparinized plasma than in plasma collected with EDTA or sodium citrate. e-century.us This highlights the importance of selecting EDTA to minimize ex vivo eicosanoid generation during blood collection. e-century.usmdpi.com

Inclusion of EDTA in Homogenization and Cell Lysis Buffers for Lipid Extraction

Beyond its role as an anticoagulant, EDTA is a common component of homogenization and cell lysis buffers used for the extraction of lipids, including arachidonic acid and its metabolites. creative-diagnostics.comultrasonichomogenizer.com Its primary function in this context is to chelate divalent metal ions that can act as cofactors for various enzymes, such as phospholipases and metalloproteinases, which could otherwise degrade lipids or other cellular components during the extraction process. nih.govacs.org

For example, a typical homogenization buffer for membrane protein extraction may contain 1 mM EDTA along with other components like sucrose (B13894) and Tris-HCl. creative-diagnostics.com Similarly, buffers used for the extraction of lipids from microalgae have included EDTA to aid in cell lysis and protect the target molecules. ultrasonichomogenizer.com The presence of EDTA in these buffers helps to maintain the integrity of the sample by inhibiting enzymatic activity that could alter the lipid profile. While some studies have explored the direct interaction of EDTA with lipid membranes, its principal and intended role in these preparative steps is the sequestration of metal ions. nih.govacs.org

Impact of EDTA on the Stability of Arachidonic Acid and its Metabolites in Stored Samples

The stability of arachidonic acid and its metabolites during storage is a critical concern for accurate quantification. EDTA contributes to the preservation of these labile compounds by inhibiting their degradation and artificial formation. Polyunsaturated fatty acid (PUFA) metabolites have been shown to be stable for up to 120 minutes at 4°C in whole blood stabilized with EDTA. researchgate.net Once separated, these metabolites remain stable in EDTA-plasma for 30 minutes at 4°C. researchgate.net

However, long-term storage conditions can still affect eicosanoid levels. Storage at -20°C can lead to significant increases in some eicosanoids after 30 days, a change that can be prevented by depleting proteins from the plasma before storage. researchgate.net Cryobanking at -80°C and -150°C has been shown to result in decreased concentrations of some eicosanoids after 180 days. researchgate.net Repeated freeze-thaw cycles are particularly detrimental, causing eicosanoid formation of up to 63%. researchgate.net Therefore, while EDTA provides initial stability, strict protocols for storage temperature and handling are essential to minimize variability in eicosanoid analysis. researchgate.netresearchgate.net

Analytical Methodologies for Quantifying Arachidonic Acid and its Derivatives in EDTA-Containing Matrices

The presence of EDTA in samples necessitates consideration in the downstream analytical methods used for the quantification of arachidonic acid and its metabolites.

Integration of EDTA in Chromatographic Techniques (e.g., HPLC, LC-MS/MS, GC-MS) for Sample Processing

Chromatographic methods coupled with mass spectrometry are the gold standard for the comprehensive analysis of eicosanoids. Blood samples for these analyses are frequently collected in EDTA-containing tubes to prevent coagulation and ex vivo eicosanoid formation. nih.govnih.gov The resulting EDTA plasma is then typically subjected to solid-phase extraction (SPE) to isolate the lipids of interest before analysis by techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.comnih.gov

The use of EDTA plasma is crucial for obtaining an accurate profile of circulating eicosanoids. For example, a comparison of different blood collection tubes revealed that EDTA plasma provides a more reliable indication of endogenous eicosanoid levels compared to serum or heparinized plasma, where the coagulation process can artificially elevate certain metabolites. nih.gov The protocols for these advanced analytical methods are designed to handle EDTA-treated samples, ensuring that the anticoagulant does not interfere with the extraction and detection of the target analytes. mdpi.comnih.gov

Table 1: Comparison of Anticoagulants on the Concentration of Arachidonic Acid Metabolites
MetaboliteEffect of Heparin vs. EDTAReference
5,6-DHETSignificantly higher in heparin group e-century.us
11,12-EETSignificantly higher in heparin group e-century.us
5-HETESignificantly higher in heparin group e-century.usmdpi.com
12-HETESignificantly higher in heparin group e-century.usmdpi.com
LTB4Significantly higher in heparin group e-century.us
TXB2Significantly higher in heparin group e-century.us
14,15-EETHigher concentrations when blood transferred in lithium heparinate mdpi.com

Considerations for Immunoassays (e.g., ELISA) when EDTA is Present in Samples

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of specific eicosanoids due to their simplicity and high-throughput capabilities. frontiersin.orgmetwarebio.com Blood samples for these assays are often collected in EDTA-containing vacutainers. frontiersin.org The plasma is then separated and can be directly used in the immunoassay.

Use of EDTA in in vitro and Cellular Arachidonic Acid Research Protocols

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely employed in biomedical research for its ability to sequester divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). This property makes it an indispensable component in various protocols within the field of arachidonic acid (AA) research. Its applications range from the routine detachment of adherent cells for subculturing and experimentation to its inclusion as a critical component in buffers for cell lysis, enzyme assays, and specific cellular incubations. By controlling the concentration of divalent cations, EDTA helps to maintain cellular integrity, inhibit enzymatic degradation, and modulate specific cellular processes that are intertwined with arachidonic acid signaling pathways.

Application of Trypsin-EDTA for Cell Detachment in Arachidonic Acid Studies

The combination of the proteolytic enzyme trypsin and the chelating agent EDTA is a standard reagent for detaching adherent cells from culture surfaces. Trypsin cleaves peptide bonds, while EDTA enhances its activity by chelating Ca²⁺ and Mg²⁺, ions that are essential for the function of cell adhesion molecules like cadherins. This process is a routine yet critical step in studies investigating the myriad roles of arachidonic acid.

In research exploring the effects of arachidonic acid and its metabolites on endothelial cell adhesion molecule expression, human umbilical vein endothelial cells (HUVECs) are subcultured using a solution of 0.05% trypsin and 0.02% EDTA. ahajournals.org This same Trypsin-EDTA solution is also used to release the cell monolayers for subsequent analysis by flow cytometry. ahajournals.org Similarly, studies on the growth-inhibitory effects of arachidonic acid on breast cancer cell lines, such as MCF-7 and MDA-MB-231, utilize a 0.25% trypsin–0.02% EDTA solution to harvest exponentially growing cells before exposing them to AA. cambridge.org

The specific concentrations of Trypsin-EDTA can be adapted depending on the cell type and the experimental requirements. For instance, in studies of cell-substrate adhesion modulated by arachidonic acid in NIH-3T3 fibroblasts, a milder solution of 0.01% trypsin-EDTA in Hanks' balanced salt solution (HBSS) is employed for cell detachment. molbiolcell.org Research on smooth muscle cells from mice null for calcium-independent phospholipase A2β also uses a 0.25% Trypsin/EDTA solution to detach primary aortic and mesenteric arterial cells for culture and subsequent experiments involving arachidonic acid. nih.gov Furthermore, in studies involving more specialized cell lines, such as a cartilaginous fish cell line used to investigate the induction of transporters by arachidonic acid, cells are passaged using a combination of collagenase with 0.2% trypsin and 1 mM EDTA. nih.gov

The following table summarizes the various applications of Trypsin-EDTA in detaching different cell lines for arachidonic acid research.

Cell LineTrypsin ConcentrationEDTA ConcentrationResearch FocusReference
Human Umbilical Vein Endothelial Cells (HUVEC)0.05%0.02%AA effects on adhesion molecule expression ahajournals.org
MCF-7 & MDA-MB-231 (Breast Cancer)0.25%0.02%AA growth inhibitory effects cambridge.org
NIH-3T3 Fibroblasts0.01%Not specified in %AA modulation of cell-substrate adhesion molbiolcell.org
Mouse Aortic & Mesenteric Smooth Muscle Cells0.25%Not specified in %Role of iPLA2β in AA release and cell function nih.gov
LEE-1 (Cartilaginous Fish)0.2%1 mMAA-induced transporter expression nih.gov
Alveolar Macrophages0.5%0.2%Effect of trypsin on adhesion and AA metabolism atsjournals.org
Rheumatoid Arthritis Fibroblast-like SynoviocytesNot specifiedNot specifiedAA mobilization assays nih.gov

Presence of EDTA in Cell Culture Media and Experimental Buffers for Enzyme Assays and Cellular Incubations

Beyond its role in cell detachment, EDTA is a crucial component of various buffers and media used in arachidonic acid research to preserve sample integrity and control experimental conditions. Its ability to chelate divalent cations is vital for inhibiting metalloproteinases and other enzymes that could degrade target proteins or lipids, and for modulating calcium-dependent signaling pathways that often intersect with arachidonic acid metabolism.

In the analysis of arachidonic acid metabolites, sample stability is paramount. EDTA is used as an anticoagulant and stabilizer in blood plasma collection. Studies have shown that polyunsaturated fatty acid (PUFA) metabolites are stable for up to 120 minutes in EDTA-stabilized whole blood at 4°C. researchgate.net In a comparative analysis of eicosanoids in human plasma, EDTA was shown to effectively suppress the generation of thromboxane B2 (TXB2), a stable metabolite of the blood clotting factor thromboxane A2, which is critical for obtaining accurate measurements of other cyclooxygenase (COX) metabolites. shimadzu.com The Plateletworks Arachidonic Acid kit, an in vitro diagnostic test, explicitly uses collection tubes containing K3EDTA as the baseline tube for assessing platelet aggregation in response to arachidonic acid. fda.gov

EDTA is also a standard ingredient in lysis and extraction buffers to prevent enzymatic degradation during sample processing.

A lysis buffer containing 5 mM EDTA is used for total protein extraction from breast cancer cells in studies of arachidonic acid's effects on proliferation. cambridge.org

For protein kinase C (PKC) translocation assays in endothelial cells, a sonication buffer containing 2 mM EDTA is utilized. ahajournals.org

In studies of smooth muscle cells, a lysis buffer with 1 mM EDTA is employed to normalize the release of radiolabeled arachidonic acid. nih.gov

Research on the anti-inflammatory properties of 2-hydroxy-arachidonic acid uses a protein extraction buffer containing 2 mM EDTA to harvest macrophage-like and microglial cells. plos.org

In pancreatic β-cell lines, an extraction buffer with 5 mM EDTA is used for glutathione (B108866) measurement, while a separate homogenization buffer for Western blotting contains 10 mM EDTA . portlandpress.comnih.gov

Furthermore, EDTA is incorporated into various assay and incubation buffers to control cation availability, which can directly influence experimental outcomes.

In kinetic assays for lipoxygenase, an enzyme that metabolizes arachidonic acid, the reaction buffer contains 0.5 mM EDTA . nih.gov

When isolating human polymorphonuclear leukocytes (PMNs) for studies on arachidonic acid metabolite formation, a washing buffer containing EDTA is used. nih.gov

A study investigating chemotaxis in human plasma found that 10 mM EDTA induced an "outsized" chemotactic response that was further amplified by the presence of arachidonic acid, highlighting a direct modulatory role of the chelator in specific cellular assays. pnas.org

In molecular biology applications within arachidonic acid research, a hybridization solution for in situ hybridization in a fish cell line contained 5 mM EDTA , and a DNA binding buffer for electrophoretic mobility shift assays (EMSA) included 1 mM EDTA . nih.govnih.gov

The following table provides a summary of EDTA's use in various buffers and solutions in the context of arachidonic acid research.

Buffer/Solution TypeEDTA ConcentrationCell/Sample TypeResearch ApplicationReference
AnticoagulantK3EDTAHuman Whole BloodPlatelet aggregation test fda.gov
AnticoagulantNot specifiedHuman Whole Blood/PlasmaStabilizing PUFA metabolites researchgate.net
Lysis Buffer5 mMBreast Cancer CellsProtein extraction cambridge.org
Sonication Buffer2 mMEndothelial CellsPKC translocation assay ahajournals.org
Lysis Buffer1 mMMouse Smooth Muscle CellsAA release normalization nih.gov
Extraction Buffer2 mMMacrophage/Microglial CellsProtein extraction plos.org
Extraction Buffer5 mMPancreatic β-CellsGlutathione measurement portlandpress.comnih.gov
Homogenization Buffer10 mMPancreatic β-CellsWestern blotting portlandpress.comnih.gov
Kinetic Assay Buffer0.5 mMPurified LipoxygenaseEnzyme kinetics nih.gov
Incubation Medium10 mMHuman PMNs in PlasmaChemotaxis assay pnas.org
Washing Buffer0.274 g/L (~0.7 mM)Human PMNsCell isolation nih.gov
Hybridization Solution5 mMFish Cell Line (LEE-1)In situ hybridization nih.gov
DNA Binding Buffer1 mMFibroblast-like SynoviocytesEMSA nih.gov

Biochemical and Mechanistic Insights into Edta S Influence on Arachidonic Acid Systems

Chelation Effects on Lipid Peroxidation of Arachidonic Acid

The polyunsaturated nature of arachidonic acid makes it highly susceptible to lipid peroxidation, a process that can be initiated and propagated by reactive oxygen species (ROS) in the presence of catalytic metal ions. EDTA's ability to chelate these metals provides a mechanism to interfere with this process.

Transition metals, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts of lipid peroxidation. wikipedia.org The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a key source of oxidative stress that can lead to the oxidation of arachidonic acid.

EDTA's role in this context can be complex. By chelating ferrous and ferric iron, EDTA can prevent their participation in the Fenton reaction, thereby acting as an antioxidant. nih.gov The affinity of EDTA for ferric iron (Fe³⁺) is particularly high. wikipedia.org However, the effect of EDTA is not always inhibitory. The nature of its influence—whether pro-oxidant or antioxidant—can depend on the ligand-to-metal ratio. nih.gov At low ligand-to-metal ratios (less than unity), EDTA may enhance oxidative processes, whereas at high ratios, it tends to decrease the rates of ongoing oxidative reactions. nih.gov In some experimental systems, the iron-EDTA complex itself can participate in Fenton-like reactions, potentially generating ROS. nih.govnih.gov Despite this, studies have shown that EDTA can decrease lipid peroxidation in various biological models. johnshopkins.eduwikipedia.org

Table 1: Influence of EDTA on Iron-Mediated Oxidative Reactions

ConditionEffect of EDTA on Fenton ReactionConsequence for Arachidonic Acid Peroxidation
Excess EDTA (High Ligand-to-Metal Ratio) Inhibition of iron participationDecreased peroxidation
Insufficient EDTA (Low Ligand-to-Metal Ratio) Potential enhancement of oxidative processesPotentially Increased peroxidation
Formation of Fe-EDTA Complex Can participate in Fenton-like reactionsVariable, can either promote or inhibit depending on specific conditions

In various experimental settings, EDTA has been demonstrated to inhibit the oxidation of arachidonic acid, primarily through its antioxidant activity. johnshopkins.eduwikipedia.org The principal mechanism is the sequestration of catalytic metal ions, which are necessary for the initiation and propagation of lipid peroxidation. wikipedia.org

Modulation of Arachidonic Acid Metabolizing Enzymes by EDTA

The metabolism of arachidonic acid into various bioactive eicosanoids is tightly regulated by a series of enzymes. Many of these enzymes require metal ions as cofactors for their catalytic activity. EDTA, by chelating these essential metal ions, can significantly modulate the activity of these enzymes.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. nih.gov While direct and extensive studies on the specific inhibitory effects of EDTA on COX activity in isolated enzyme assays are not widely detailed in the provided context, the general principles of enzyme inhibition by chelation of essential cofactors are relevant. COX enzymes are heme-containing proteins, and their catalytic activity can be influenced by the local ionic environment. Sequestration of metal ions by EDTA could potentially alter the enzyme's conformation or interfere with processes that support its catalytic cycle, although this is not as direct as its effect on enzymes with non-heme iron or calcium cofactors.

Lipoxygenases (LOX) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce hydroperoxides, which are precursors to leukotrienes and lipoxins. wikipedia.org The catalytic activity of LOX enzymes is critically dependent on the presence of this iron cofactor at their active site. nih.govjohnshopkins.edunih.govgsartor.org

Given that EDTA is a potent iron chelator, it can inhibit the activity of LOX enzymes by removing the essential iron atom from the active site. This has been implicitly utilized in various experimental setups where EDTA is included in buffers for LOX activity assays, likely to control for non-specific, metal-catalyzed oxidation and to act as a potential inhibitor for characterization studies. nih.govnih.gov For instance, the activity of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes, is dependent on iron, making it a target for inhibition by iron-chelating agents. patsnap.comwikipedia.orgmdpi.com Similarly, 15-lipoxygenase-2 (15-LOX-2), another isoform, also contains a non-heme iron center essential for its function. frontiersin.org

Table 2: Predicted Effect of EDTA on Lipoxygenase Activity

EnzymeMetal CofactorPredicted Effect of EDTAMechanism of Action
5-Lipoxygenase (5-LOX) Non-heme IronInhibition Chelation and removal of the essential iron cofactor from the active site.
15-Lipoxygenase-2 (15-LOX-2) Non-heme IronInhibition Chelation and removal of the essential iron cofactor from the active site.

Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position, a crucial step that releases arachidonic acid from membrane phospholipids, making it available for metabolism by COX and LOX pathways. wikipedia.orgyoutube.com The activity of many PLA2 isoforms is strictly dependent on the presence of calcium ions (Ca²⁺). wikipedia.orgnih.gov

EDTA is a well-known inhibitor of Ca²⁺-dependent PLA2 enzymes. nih.gov Its inhibitory mechanism is the chelation of calcium ions that are essential for the enzyme's catalytic function. nih.gov Interestingly, it has been demonstrated that the EDTA-Ca²⁺ complex itself can exert an inhibitory effect on PLA2 activity in a concentration-dependent manner. nih.govnih.gov This suggests a non-specific inhibition on the enzyme rather than just the sequestration of free calcium. nih.gov There are also calcium-independent PLA2 (iPLA2) isoforms; however, the primary mechanism of EDTA's influence on arachidonic acid release is through its potent inhibition of the more common Ca²⁺-dependent forms. nih.govpnas.orgnih.gov

Table 3: Effect of EDTA on Phospholipase A2 Activity

PLA2 Isoform TypeCalcium DependenceEffect of EDTAPrimary Mechanism of Interaction
Secreted PLA2 (sPLA2) YesInhibition Chelation of essential Ca²⁺ cofactor.
Cytosolic PLA2 (cPLA2) YesInhibition Chelation of essential Ca²⁺ cofactor.
Calcium-independent PLA2 (iPLA2) NoNo direct inhibition via Ca²⁺ chelationNot a primary target for EDTA's inhibitory action on arachidonic acid release.

Impact on Cytochrome P450 (CYP) Epoxygenase and Hydroxylase Pathways

Ethylenediaminetetraacetic acid (EDTA) can exert a complex and context-dependent influence on the cytochrome P450 (CYP) epoxygenase and hydroxylase pathways of arachidonic acid metabolism. The effects are largely indirect, stemming from EDTA's primary function as a chelator of divalent cations and its ability to inhibit processes that can impair enzyme function, such as lipid peroxidation.

The CYP epoxygenase pathway, primarily involving enzymes from the CYP2C and CYP2J subfamilies, metabolizes arachidonic acid into various epoxyeicosatrienoic acids (EETs). nih.gov In parallel, the CYP hydroxylase pathway, which includes CYP4A and CYP4F isoforms, converts arachidonic acid into hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE. nih.gov These enzymatic activities are crucial for producing lipid mediators that regulate a wide range of physiological processes, including vascular tone and inflammation. nih.govnih.gov

The influence of EDTA on these pathways can be viewed from two main perspectives: its role in experimental in vitro systems and its potential physiological impact through cation chelation.

In in vitro studies using liver microsomal preparations, EDTA has been shown to enhance the apparent activity of certain CYP enzymes. Research on liver microsomal assays (LMA) demonstrated that the presence of 5 mM EDTA led to a significant increase in the specific activity of aminopyrine (B3395922) N-demethylase and p-nitroanisole O-demethylase. nih.gov This effect was attributed to EDTA's strong inhibition of microsomal lipid peroxidation. nih.gov Lipid peroxidation generates reactive species that can damage microsomal membranes and inactivate CYP enzymes. By chelating ferrous ions (Fe²⁺), which catalyze the formation of damaging hydroxyl radicals, EDTA protects the enzyme machinery, leading to higher measured activity. nih.gov Although this research did not specifically measure arachidonic acid epoxygenases or hydroxylases, the principle of enzyme protection from peroxidative damage is broadly applicable to microsomal CYP systems.

Conversely, the catalytic activity of CYP enzymes can be dependent on the presence of divalent cations like magnesium (Mg²⁺). researchgate.net Magnesium ions can act as cofactors that increase the catalytic efficiency of cytochrome P450 enzymes. researchgate.net By chelating Mg²⁺ and other essential divalent cations from the cellular environment or in an assay system, EDTA could potentially reduce the optimal functioning of CYP epoxygenases and hydroxylases, leading to a decrease in the production of EETs and HETEs. This highlights a potential inhibitory role for EDTA, contrasting with its protective effects against lipid peroxidation. The net effect of EDTA in a given biological system would therefore depend on the balance between these protective and potentially inhibitory mechanisms.

Table 1: Effect of EDTA on Murine Liver Microsomal Activities nih.gov
EDTA ConcentrationLipid Peroxidation (LP)Aminopyrine N-demethylase (APD) Activityp-Nitroanisole O-demethylase (pNAD) Activity
Control (0 mM)BaselineBaselineBaseline
5 mMStrong InhibitionGreatest Mean Specific ActivityGreatest Mean Specific Activity

Indirect Effects of EDTA on Cellular Signaling Pathways Involving Arachidonic Acid

EDTA profoundly influences arachidonic acid signaling pathways by disrupting cellular calcium (Ca²⁺) homeostasis. The initiation of the arachidonic acid cascade is fundamentally linked to the activity of phospholipase A₂ (PLA₂), the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid. Many isoforms of PLA₂, particularly cytosolic PLA₂α (cPLA₂α), are calcium-dependent. mdpi.com

The activation of cPLA₂α requires an increase in intracellular Ca²⁺ concentration, which promotes the translocation of the enzyme from the cytosol to the nuclear and endoplasmic reticulum membranes where its phospholipid substrates reside. By chelating extracellular Ca²⁺, EDTA reduces the availability of this ion for influx into the cell upon stimulation. This prevents or attenuates the rise in intracellular Ca²⁺ necessary for cPLA₂α activation and translocation, thereby inhibiting the release of arachidonic acid and suppressing the subsequent production of all downstream eicosanoids, including those from the CYP pathways.

Furthermore, the activity of specific downstream metabolic pathways is also directly dependent on calcium influx. For instance, studies in bovine alveolar macrophages have shown that while cyclooxygenase (CO) products can be formed even in the absence of extracellular calcium, the production of 5-lipoxygenase (5-LO) products is absolutely dependent on an influx of extracellular calcium. nih.gov Therefore, by sequestering extracellular Ca²⁺, EDTA can selectively shut down certain branches of arachidonic acid metabolism.

This chelation-driven disruption of Ca²⁺ signaling represents a critical indirect mechanism by which EDTA modulates the entire arachidonic acid metabolic network, acting at the primary step of substrate availability.

Table 2: Calcium Dependency of Key Enzymes in Arachidonic Acid Metabolism
Enzyme/PathwayRoleCalcium DependencyEffect of EDTA-mediated Ca²⁺ Chelation
Cytosolic Phospholipase A₂ (cPLA₂α)Releases Arachidonic Acid from membranesHigh; required for membrane translocation and activation mdpi.comInhibition of arachidonic acid release
5-Lipoxygenase (5-LO)Produces leukotrienesAbsolute dependence on extracellular Ca²⁺ influx in some cells nih.govInhibition of leukotriene synthesis
Cyclooxygenase (CO)Produces prostaglandinsPartial; activity can persist in the absence of extracellular Ca²⁺ but is enhanced by it nih.govReduction of prostaglandin (B15479496) synthesis

The chelation of divalent cations by EDTA significantly impacts the spatial organization and assembly of protein complexes that are essential for efficient arachidonic acid metabolism. The most prominent example is the regulation of phospholipase A₂ (PLA₂) localization. As mentioned, the translocation of cPLA₂α to its target membranes is a critical, calcium-dependent step. This process involves the enzyme's C2 domain, which acts as a Ca²⁺-dependent lipid-binding module. By lowering intracellular Ca²⁺ levels, EDTA prevents the C2 domain from binding to membrane phospholipids, thereby inhibiting the enzyme's relocalization and preventing the formation of the active enzyme-membrane complex. mdpi.com

Beyond simply removing the free Ca²⁺ cofactor, research has revealed a more direct inhibitory action of the EDTA-Ca²⁺ complex itself. Studies on the hydrolysis of synaptosomal phospholipids by PLA₂ enzymes and toxins demonstrated that a formed EDTA-Ca²⁺ complex inhibits PLA₂ activity in a concentration-dependent manner, even in the presence of excess calcium. nih.gov This suggests a non-specific inhibitory effect on the enzyme's structure or active site, representing a distinct mechanism from simple cofactor depletion. nih.govnih.gov

The localization of other enzymes in the arachidonic acid cascade may also be indirectly affected. Many metabolic enzymes, including certain CYP450 isoforms, are localized to the endoplasmic reticulum (ER) and Golgi apparatus. oup.com The structural and functional integrity of these organelles is dependent on proper ion homeostasis. Severe disruptions in Ca²⁺ dynamics, as can be induced by EDTA, may lead to ER stress and altered membrane trafficking, which could secondarily affect the proper localization and function of resident enzymes like the CYP epoxygenases and hydroxylases. By interfering with the initial Ca²⁺-dependent steps of enzyme translocation and complex formation, EDTA effectively dismantles the organized molecular machinery required for a coordinated response in the arachidonic acid signaling pathway.

Theoretical and Computational Studies of Arachidonic Acid in Edta Containing Environments

Computational Modeling of Arachidonic Acid Metabolic Networks

To understand the broader system-level consequences of arachidonic acid metabolism, researchers use computational models that encompass the entire network of enzymatic reactions. These models help to predict how the flow of metabolites, or "flux," through different branches of the pathway changes in response to various stimuli.

The dynamic behavior of the arachidonic acid metabolic network is often modeled using systems of ordinary differential equations (ODEs). plos.orgnih.gov These models describe the rate of change in the concentration of each metabolite based on the kinetics of the enzymes that produce and consume it, frequently using Michaelis-Menten equations. plos.org An ODE model of the arachidonic acid network can include dozens of metabolites and reactions, capturing the complex interplay between the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways. rsc.org

The accuracy of these models is critically dependent on the kinetic parameters (e.g., Kₘ and kcat) used in the equations. These parameters are typically derived from experimental data obtained under specific, well-defined conditions, including the composition of the buffer solution. While publications may not always detail the effects of individual buffer components like EDTA, their presence during the experiments implicitly shapes the resulting kinetic data. For instance, if EDTA chelates a divalent cation that acts as an enzyme inhibitor or activator, the measured reaction rates will reflect this. Therefore, for an ODE model to be robust and predictive, the experimental conditions it aims to simulate must be carefully mirrored in the data used for its parameterization.

A primary application of ODE models of arachidonic acid metabolism is to simulate how the network responds to perturbations, such as the addition of exogenous arachidonic acid or the introduction of enzyme inhibitors. plos.orgresearchgate.net These simulations can predict how blocking one pathway may divert metabolic flux towards another. nih.gov

Simulation ConditionPredicted Effect on Metabolic FluxPathway Primarily Affected
Addition of Exogenous AA Increased output of downstream metabolites such as ω-LTB₄ and 15-HETE. researchgate.netplos.org5-LOX and 15-LOX pathways
Addition of 5-LOX Inhibitor Increased peak flux through COX-2 and 15-LOX pathways. plos.orgnih.gov5-LOX (inhibited), COX-2 (increased), 15-LOX (increased)
Addition of COX-2 Inhibitor Increased flux through the 15-LOX pathway; 5-LOX pathway remains relatively constant. plos.orgCOX-2 (inhibited), 15-LOX (increased)
Addition of both 5-LOX and COX-2 Inhibitors Production of inflammatory mediators from these pathways is completely shut off. nih.gov5-LOX and COX-2 pathways

Future Directions and Advanced Research Considerations

Refinement of Analytical Techniques for Arachidonic Acid Metabolites in Complex Biological Samples with Chelating Agents

The accurate quantification of arachidonic acid metabolites, collectively known as eicosanoids, in biological matrices is an analytical challenge due to their low endogenous concentrations, structural similarity, and susceptibility to ex vivo formation. researchgate.netnih.govnih.gov The use of chelating agents such as EDTA as an anticoagulant in blood samples adds another layer of complexity. Future research must focus on refining analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to navigate these challenges. nih.govnih.govnih.gov

One area of refinement involves mitigating the potential for EDTA to interfere with the analysis. While primarily used to chelate calcium and prevent coagulation, EDTA can also form complexes with other divalent cations that may be essential for the stability of certain analytical columns or ionization efficiency in the mass spectrometer. nih.gov Research should systematically investigate the effects of EDTA on the ionization of a broad range of eicosanoids and develop optimized sample preparation protocols to either remove EDTA or normalize its effects across samples. This could involve advanced solid-phase extraction (SPE) methods or the use of alternative anticoagulants where feasible, although the stability of eicosanoids in different anticoagulants would first need to be rigorously compared. researchgate.net

Furthermore, the development of more sensitive and specific LC-MS/MS methods is paramount. This includes the exploration of novel chromatographic columns with enhanced resolving power for isomeric eicosanoids and the use of high-resolution mass spectrometry to improve specificity. nih.gov Method validation will be critical, with a focus on assessing matrix effects in the presence of EDTA and establishing lower limits of quantification (LLOQ) that are physiologically relevant. nih.gov

ParameterCurrent ChallengeFuture Refinement
Sample Preparation Potential for EDTA to interfere with analyte ionization and chromatographic separation.Development of advanced solid-phase extraction (SPE) protocols to remove or normalize EDTA concentrations. Systematic evaluation of alternative anticoagulants for eicosanoid stability.
Chromatographic Separation Co-elution of structurally similar eicosanoid isomers, making accurate quantification difficult.Utilization of novel column chemistries (e.g., chiral columns) and ultra-high-performance liquid chromatography (UHPLC) for improved resolution.
Mass Spectrometric Detection Matrix effects from complex biological samples containing EDTA can suppress or enhance ion signals, leading to inaccurate quantification.Application of high-resolution mass spectrometry (HRMS) for enhanced specificity and the use of stable isotope-labeled internal standards for every analyte to correct for matrix effects and extraction losses.
Method Validation Lack of comprehensive validation data for a wide range of eicosanoids in EDTA-treated samples.Rigorous validation of analytical methods according to established guidelines, with a specific focus on linearity, accuracy, precision, and the lower limit of quantification (LLOQ) in the presence of EDTA. nih.gov

Elucidating Subtle Mechanistic Roles of Metal Ion Chelation in Specific Arachidonic Acid-Dependent Cellular Processes

The enzymatic pathways that metabolize arachidonic acid are critically dependent on the presence of specific metal ions as cofactors. The chelation of these ions by EDTA can, therefore, have profound effects on cellular signaling. Future research should move beyond a general understanding and aim to elucidate the subtle, context-dependent roles of metal ion chelation in specific arachidonic acid-dependent cellular processes.

Phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids (B1166683), is a key example. Many forms of PLA2 are calcium-dependent, and while it is known that EDTA can inhibit their activity by chelating Ca2+, the downstream consequences of this inhibition on specific cellular responses are not fully understood. nih.govescholarship.orgnih.gov For instance, how does the precise temporal and spatial control of calcium availability, as modulated by a chelating agent, affect the selective activation of different PLA2 isoforms and the subsequent profile of eicosanoids produced?

Similarly, the activities of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which convert arachidonic acid into prostaglandins (B1171923) and leukotrienes respectively, are influenced by metal ions. nih.govresearchgate.net While the role of heme iron in COX activity is well-established, other divalent cations may play regulatory roles. Zinc, for example, has been shown to interact with arachidonic acid and may influence its oxygenation. nih.govresearchgate.net By using EDTA to chelate these metal ions with varying affinities, researchers can probe their specific roles in the catalytic mechanisms of these enzymes and the resulting impact on cellular functions like inflammation, proliferation, and apoptosis.

Enzyme/ProcessKey Metal Ion(s)Effect of Chelation by EDTAResearch Question
Phospholipase A2 (PLA2) Activation Calcium (Ca2+)Inhibition of Ca2+-dependent PLA2 isoforms, leading to reduced arachidonic acid release. nih.govHow does the localized chelation of calcium in different subcellular compartments affect the specific signaling pathways initiated by arachidonic acid metabolites?
Cyclooxygenase (COX) Activity Heme Iron, potentially other divalent cationsIndirect effects through chelation of regulatory cations.Can EDTA-mediated chelation of non-heme metal ions modulate COX activity and alter the profile of prostanoids produced during inflammation?
Lipoxygenase (LOX) Activity Non-heme IronPotential inhibition of LOX activity by chelating the iron cofactor.What is the precise impact of iron chelation by EDTA on the production of specific leukotrienes and lipoxins, and what are the functional consequences for inflammatory cell signaling?
Zinc-Arachidonic Acid Interactions Zinc (Zn2+)Disruption of potential zinc-arachidonic acid complexes. nih.govDoes the chelation of zinc by EDTA alter the substrate availability or presentation of arachidonic acid to metabolic enzymes, thereby influencing the downstream eicosanoid profile?

Development of Standardized Methodological Guidelines for EDTA Use in Arachidonic Acid Research to Enhance Reproducibility

The reproducibility of research findings is a cornerstone of scientific progress. In the context of arachidonic acid research, pre-analytical variables can significantly impact the measured levels of eicosanoids, leading to inconsistencies between studies. researchgate.netnih.govnih.gov The use of EDTA as an anticoagulant is a critical pre-analytical variable that requires standardization. nih.govkcl.ac.uk Future efforts should be directed towards the development of standardized methodological guidelines for the use of EDTA in arachidonic acid research.

These guidelines should be evidence-based and address all stages of sample handling, from collection to storage. For example, the time between blood collection in an EDTA-containing tube and centrifugation to separate plasma can influence the ex vivo production of eicosanoids. researchgate.net Similarly, the temperature at which samples are handled and stored is crucial for preventing the degradation of these labile lipid mediators. nih.gov

A collaborative effort involving researchers, clinical laboratories, and standardization bodies will be necessary to establish these guidelines. This could involve multi-center studies to assess the impact of different sample handling protocols on eicosanoid profiles. The resulting standardized operating procedures (SOPs) would need to be widely disseminated and adopted by the research community to enhance the comparability and reproducibility of data. europa.eunih.govstanford.edu

Pre-analytical VariableCurrent IssueProposed Guideline
Blood Collection Variation in the type of EDTA tube (e.g., K2EDTA vs. K3EDTA) and the fill volume can affect the final EDTA concentration.Specify the type and concentration of EDTA to be used. Mandate that tubes are filled to the recommended volume to ensure the correct blood-to-anticoagulant ratio.
Time to Centrifugation Delays in processing can lead to the artificial generation or degradation of arachidonic acid metabolites. researchgate.netEstablish a maximum allowable time between blood collection and centrifugation, ideally within a narrow window (e.g., less than 30 minutes).
Centrifugation Parameters Inconsistent centrifugation speed and temperature can affect the cellular composition of the resulting plasma and the stability of eicosanoids.Define a standardized centrifugation protocol, including speed (g-force), duration, and temperature (e.g., 4°C).
Plasma Handling and Storage Repeated freeze-thaw cycles can lead to the degradation of eicosanoids. researchgate.net Long-term storage at inappropriate temperatures can also affect analyte stability.Recommend aliquoting plasma into single-use vials to avoid freeze-thaw cycles. Specify optimal long-term storage conditions (e.g., -80°C).
Documentation Lack of detailed reporting of pre-analytical variables in publications makes it difficult to compare results across studies.Require comprehensive reporting of all pre-analytical procedures in publications, including the type of EDTA tube, time to processing, centrifugation conditions, and storage details.

By focusing on these future directions, the scientific community can build a more robust and nuanced understanding of the complex interactions between EDTA and the arachidonic acid cascade, ultimately leading to more reliable and impactful research in this critical area of cell biology and medicine.

Q & A

Q. What analytical methods are most suitable for detecting and quantifying arachidonic acid (AA)-EDTA complexes in biological samples?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying AA-EDTA complexes due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate AA-EDTA from lipid-rich matrices, minimizing ion suppression in LC-MS .
  • Chromatographic Separation : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve AA-EDTA from structurally similar metabolites .
  • Validation : Include internal standards (e.g., deuterated AA analogs) to correct for matrix effects and ensure reproducibility . Alternative methods like NMR spectroscopy are useful for structural confirmation but lack the sensitivity for low-abundance samples .

Q. How can researchers design experiments to study the competitive effects of omega-3 fatty acids on AA-EDTA metabolism?

Methodological Answer:

  • In Vitro Models : Use cultured macrophages or hepatocytes treated with EPA/DHA (omega-3 precursors) and AA-EDTA. Monitor enzyme activity (e.g., cyclooxygenase-2 (COX-2)) via fluorometric assays to assess competitive inhibition .
  • Metabolic Flux Analysis : Combine isotopic labeling (e.g., ¹³C-AA) with LC-MS to track AA-EDTA incorporation into pro-inflammatory eicosanoids (e.g., prostaglandins) under varying omega-3 concentrations .
  • Statistical Design : Apply factorial ANOVA to distinguish direct competition from transcriptional regulation of metabolic enzymes .

Q. What are the critical considerations for stabilizing AA-EDTA in experimental settings?

Methodological Answer:

  • Chemical Stabilization : Add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation during sample storage .
  • Temperature Control : Store samples at -80°C under nitrogen atmosphere to minimize enzymatic degradation by lipoxygenases .
  • Buffer Optimization : Use EDTA-free buffers for in vitro assays to avoid chelation interference, as EDTA may alter metal-dependent enzyme kinetics (e.g., COX-2) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in AA-EDTA metabolic flux data between in vitro and in vivo studies?

Methodological Answer:

  • Multi-Scale Modeling : Integrate in vitro enzyme kinetics (e.g., Vmax/Km for COX-2) with in vivo pharmacokinetic data to build compartmental models predicting tissue-specific AA-EDTA metabolism .
  • Machine Learning : Train algorithms on omics datasets (e.g., lipidomics, transcriptomics) to identify regulatory nodes (e.g., PPARγ) that explain discrepancies in eicosanoid production .
  • Validation : Use CRISPR-Cas9 knockouts of predicted regulatory genes in animal models to test model accuracy .

Q. What experimental strategies can isolate the role of AA-EDTA in neuronal signaling from confounding effects of other lipid mediators?

Methodological Answer:

  • Targeted Inhibition : Apply selective inhibitors (e.g., celecoxib for COX-2, zileuton for 5-lipoxygenase) in neuronal cultures to dissect AA-EDTA-specific pathways .
  • Single-Cell Lipidomics : Combine patch-clamp electrophysiology with nano-LC-MS to correlate AA-EDTA metabolite levels with neuronal firing patterns in real time .
  • Spatial Imaging : Use MALDI-TOF imaging to map AA-EDTA distribution in brain slices, identifying regions with elevated signaling activity .

Q. How can researchers address the instability of AA-EDTA-derived thromboxane A2 (TXA2) in platelet aggregation studies?

Methodological Answer:

  • Chemical Trapping : Add methanol or sodium azide immediately post-incubation to stabilize TXA2 as its B2 derivative for LC-MS quantification .
  • Microfluidic Assays : Simulate shear stress conditions in platelet-rich plasma to study TXA2 release kinetics under physiologically relevant flow rates .
  • Cross-Validation : Compare TXA2 levels with functional readouts (e.g., serotonin release assays) to confirm biological relevance of detected concentrations .

Q. What methodologies enable the structural analysis of AA-EDTA-protein complexes (e.g., ligand-receptor interactions)?

Methodological Answer:

  • NMR Spectroscopy : Assign backbone chemical shifts using ¹³C/¹⁵N-labeled proteins (e.g., AeOBP22) to identify AA-EDTA binding pockets and conformational changes .
  • Molecular Dynamics (MD) Simulations : Model AA-EDTA interactions with membrane-bound receptors (e.g., GPR40) to predict binding affinities and allosteric modulation .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) between AA-EDTA and purified enzymes (e.g., cytochrome P450) under varying ionic conditions .

Methodological Notes for Data Contradiction Analysis

  • Conflicting Pathway Activation : If AA-EDTA induces both pro-inflammatory (e.g., prostaglandins) and anti-inflammatory (e.g., lipoxins) mediators, use time-course experiments and RNA-seq to identify temporal gene expression shifts .
  • Species-Specific Variability : Compare AA-EDTA metabolism in human vs. rodent models using cross-species LC-MS lipidomics to validate translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.